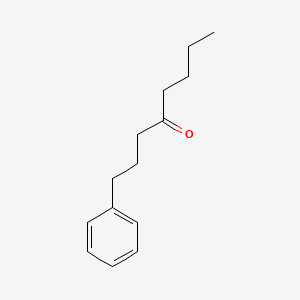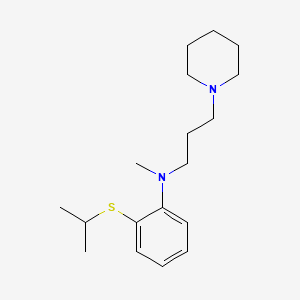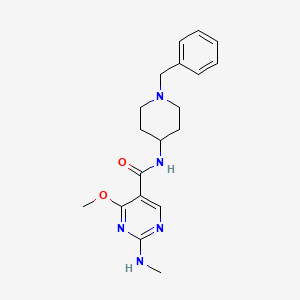
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea typically involves the reaction of p-dimethylaminophenyl isothiocyanate with butylamine. The reaction is carried out under controlled conditions, usually in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound’s aromatic ring and dimethylamino group contribute to its binding affinity and specificity towards biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-(p-dimethylaminophenyl)thiourea
- 3-Butyl-1-(p-methylaminophenyl)-2-thiourea
- 3-Butyl-1-(p-aminophenyl)-2-thiourea
Uniqueness
3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Propiedades
Número CAS |
73953-67-0 |
|---|---|
Fórmula molecular |
C13H21N3S |
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
1-butyl-3-[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C13H21N3S/c1-4-5-10-14-13(17)15-11-6-8-12(9-7-11)16(2)3/h6-9H,4-5,10H2,1-3H3,(H2,14,15,17) |
Clave InChI |
PFZVISDAVMGXIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



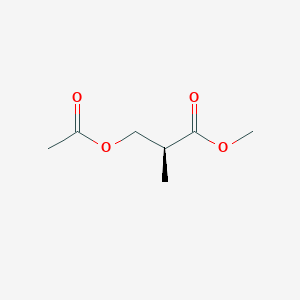
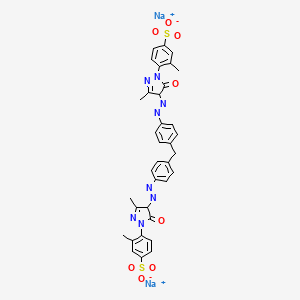

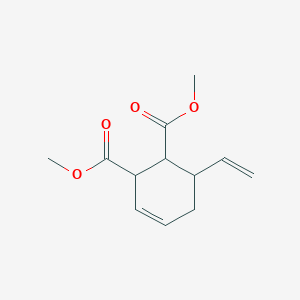
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
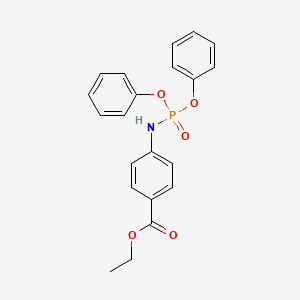
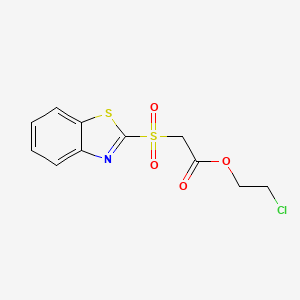
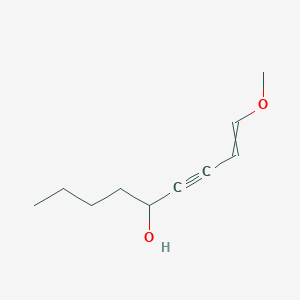
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
